molecular formula C15H16N2O2 B1437786 N-(3-Aminophenyl)-3-ethoxybenzamide CAS No. 1020722-65-9

N-(3-Aminophenyl)-3-ethoxybenzamide

Cat. No. B1437786
M. Wt: 256.3 g/mol
InChI Key: PFRVSLFGWHEWEZ-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)-3-ethoxybenzamide” is a compound that contains an amide group (-CONH2), an ethoxy group (-OCH2CH3), and an amino group (-NH2) attached to a benzene ring. The presence of these functional groups suggests that the compound could exhibit properties such as hydrogen bonding and polarity.



Synthesis Analysis

While I couldn’t find a specific synthesis route for this compound, it could potentially be synthesized through a series of reactions involving acylation, nucleophilic substitution, and amide formation. Please consult with a chemist for a detailed synthesis plan.



Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene ring and the attached functional groups. The benzene ring is planar and conjugated, which could contribute to the compound’s UV-Vis absorption properties. The amide group could participate in resonance with the benzene ring, potentially affecting the compound’s reactivity and stability.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, amide, and ether functional groups. For example, the amine group could undergo reactions such as acylation or alkylation, while the amide group could be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide and ether groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would likely be influenced by factors such as its molecular weight and the strength of intermolecular forces.


Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds related to N-(3-Aminophenyl)-3-ethoxybenzamide have been extensively studied, emphasizing the significance of such compounds in understanding crystal packing and molecular geometry. For instance, the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide has been evaluated through X-ray crystallography and DFT calculations. These studies highlight the minor effect of crystal packing on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antioxidant Activity

Research into amino-substituted benzamide derivatives, including those structurally related to N-(3-Aminophenyl)-3-ethoxybenzamide, has shown these compounds to possess potent antioxidant activity. Studies utilizing electrochemical oxidation mechanisms provide insights into their capacity to act as antioxidants by scavenging free radicals (Jovanović et al., 2020). This emphasizes the potential of N-(3-Aminophenyl)-3-ethoxybenzamide derivatives in therapeutic applications as antioxidants.

Antiviral and Antimicrobial Activities

Compounds similar to N-(3-Aminophenyl)-3-ethoxybenzamide have been synthesized and tested for their antiviral and antimicrobial activities. For example, a series of N-phenylbenzamide derivatives were found to be effective against Enterovirus 71 (EV 71), with certain derivatives showing low micromolar activities and low cytotoxicity, suggesting potential as lead compounds for developing antiviral drugs (Ji et al., 2013).

NanoScript for Enhanced Gene Expression

An innovative application of derivatives related to N-(3-Aminophenyl)-3-ethoxybenzamide involves the use of a small molecule, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide, for altering chromatin architecture to modulate gene expression. This molecule was conjugated on the NanoScript platform to enhance gene expression and induce stem cell differentiation, showcasing the potential of benzamide derivatives in gene-regulating applications (Patel et al., 2015).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to predict its potential hazards. However, as a general rule, all chemicals should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis, among others.


Please note that this is a general analysis and the actual properties and reactions of the compound could vary. For accurate information, experimental data and further research would be needed.


properties

IUPAC Name

N-(3-aminophenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRVSLFGWHEWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-3-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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